N-(3-ethoxypropyl)-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a fluorophenyl group, and an ethoxypropyl side chain. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves several steps, typically starting with the preparation of the triazoloquinazoline core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods often involve optimizing these synthetic routes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and formation of simpler products
Scientific Research Applications
N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound finds applications in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide can be compared with other similar compounds, such as:
Fezolinetant: A neurokinin receptor antagonist with a similar triazoloquinazoline core.
Birinapant: Another compound with a triazoloquinazoline structure, used in cancer research.
Flualprazolam: A benzodiazepine derivative with a triazoloquinazoline core, used as a sedative .
The uniqueness of N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide lies in its specific substituents and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H26FN5O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C24H26FN5O3/c1-2-33-15-5-14-26-22(31)13-12-21-27-28-24-29(16-17-8-10-18(25)11-9-17)23(32)19-6-3-4-7-20(19)30(21)24/h3-4,6-11H,2,5,12-16H2,1H3,(H,26,31) |
InChI Key |
CUCVDVVDCCSXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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